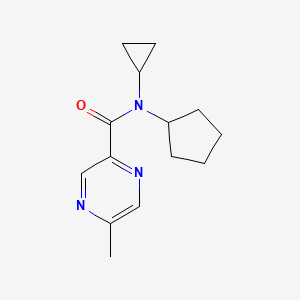
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide, also known as DABA, is a synthetic compound that has been widely used in scientific research due to its potential pharmacological properties. DABA is a member of the acenaphthene family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is not fully understood, but it has been suggested that it may work by inhibiting the activity of certain enzymes or by modulating the expression of genes involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and may be useful in the treatment of inflammatory diseases. This compound has also been shown to reduce oxidative stress and may be useful in the prevention of age-related diseases. Additionally, this compound has been shown to improve cognitive function and may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide in lab experiments is its diverse pharmacological properties. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities, among others, making it a useful tool for studying various biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively safe in animal studies, further research is needed to determine its safety in humans.
Orientations Futures
There are many potential future directions for N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide research. One area of interest is the development of new drugs based on the structure of this compound. This compound has been shown to exhibit a variety of pharmacological properties, making it a promising starting point for the development of new drugs. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Finally, this compound may be useful in the development of new antibiotics, as it has been shown to have antimicrobial properties.
Méthodes De Synthèse
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can be synthesized using a multistep synthesis method that involves the reaction of 1,2-dihydroacenaphthylene with 2-aminothiophenol followed by acetylation of the resulting product with acetic anhydride. The final product, this compound, is obtained through purification and recrystallization.
Applications De Recherche Scientifique
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been widely used in scientific research due to its potential pharmacological properties. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, this compound has been shown to have antimicrobial properties and may be useful in the development of new antibiotics.
Propriétés
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-19(12-23-17-6-1-2-7-18(17)26-21(23)25)22-16-11-10-14-9-8-13-4-3-5-15(16)20(13)14/h1-7,10-11H,8-9,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCKDMFTHLPQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-1,2-oxazol-3-yl)-3-(7-oxo-2-phenylpyrazolo[3,4-d]pyridazin-6-yl)propanamide](/img/structure/B7547780.png)
![N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7547806.png)
![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-(4-methylsulfonylphenyl)tetrazole](/img/structure/B7547810.png)
![N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide](/img/structure/B7547816.png)
![1-(3-Methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B7547824.png)
![N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]acetamide](/img/structure/B7547828.png)

![Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7547835.png)


![N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(pyrrolidin-1-ylmethyl)benzamide](/img/structure/B7547853.png)


![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)